![molecular formula C27H20FN5O5S2 B11928717 4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)
4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LUF7909 is a novel, fluorescent adenosine A1 receptor affinity-based probe. It is specifically designed for use in confocal microscopy, sodium dodecyl sulfate-polyacrylamide gel electrophoresis, and chemical proteomics profiling applications . This compound acts as a partial agonist, binding covalently to the adenosine A1 receptor, making it highly specific for this receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of LUF7909 would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
LUF7909 undergoes several types of chemical reactions, including:
Covalent Binding: It binds covalently to the adenosine A1 receptor, which is crucial for its function as an affinity-based probe.
Click Chemistry: The compound is designed to undergo click conjugation, allowing for the attachment of various reporter groups.
Common Reagents and Conditions
DMSO (Dimethyl Sulfoxide): Used as a solvent for LUF7909, ensuring its solubility and stability.
Copper Catalysts: Often used in click chemistry reactions to facilitate the conjugation of reporter groups.
Major Products
The major products formed from reactions involving LUF7909 are typically the labeled adenosine A1 receptors, which can then be analyzed using techniques such as confocal microscopy and sodium dodecyl sulfate-polyacrylamide gel electrophoresis .
Aplicaciones Científicas De Investigación
LUF7909 has a wide range of scientific research applications, including:
Mecanismo De Acción
LUF7909 acts as a partial agonist for the adenosine A1 receptor, binding covalently to the receptor. This binding is highly specific and involves the formation of a covalent bond between the compound and the receptor . The molecular targets and pathways involved include the adenosine A1 receptor and its associated signaling pathways, which play a role in various physiological processes such as modulation of neurotransmitter release and regulation of cardiovascular functions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of LUF7909
LUF7909 is unique due to its fluorescent properties and its ability to undergo click conjugation, making it highly versatile for various biochemical and pharmacological applications . Its high specificity and covalent binding to the adenosine A1 receptor also distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C27H20FN5O5S2 |
|---|---|
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
4-[3-[6-amino-4-(1,3-benzodioxol-5-yl)-3,5-dicyanopyridin-2-yl]sulfanylpropyl-prop-2-ynylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C27H20FN5O5S2/c1-2-10-33(27(34)17-4-7-19(8-5-17)40(28,35)36)11-3-12-39-26-21(15-30)24(20(14-29)25(31)32-26)18-6-9-22-23(13-18)38-16-37-22/h1,4-9,13H,3,10-12,16H2,(H2,31,32) |
Clave InChI |
DGFSACSPMOOCNR-UHFFFAOYSA-N |
SMILES canónico |
C#CCN(CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC3=C(C=C2)OCO3)C#N)C(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)

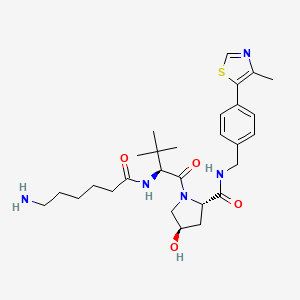
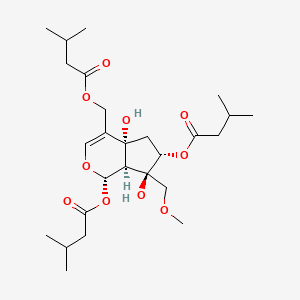


![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
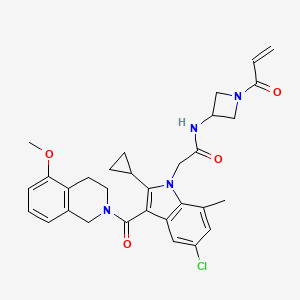
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
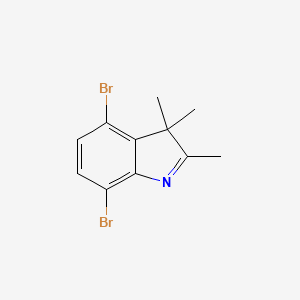
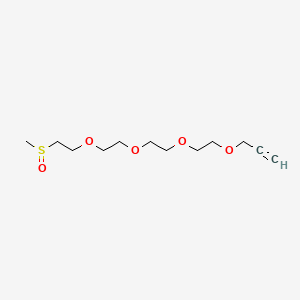
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
